molecular formula C6H9LaO6 B1196826 Lanthanum acetate CAS No. 917-70-4

Lanthanum acetate

Cat. No.: B1196826
CAS No.: 917-70-4
M. Wt: 316.04 g/mol
InChI Key: JLRJWBUSTKIQQH-UHFFFAOYSA-K
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Description

Lanthanum acetate is an inorganic compound, a salt of lanthanum with acetic acid. It has the chemical formula La(CH₃CO₂)₃. This compound is known for its colorless crystalline appearance and high solubility in water. This compound is primarily used in various industrial applications, including specialty glass manufacturing and water treatment .

Mechanism of Action

Target of Action

Lanthanum acetate primarily targets dietary phosphate in the gastrointestinal tract . The compound’s role is to bind to dietary phosphate and prevent its absorption, thereby reducing serum phosphate levels .

Mode of Action

This compound interacts with its target, dietary phosphate, by forming insoluble lanthanum phosphate complexes . These complexes pass through the gastrointestinal (GI) tract unabsorbed . As a result, the absorption of phosphate is reduced, leading to a decrease in serum phosphate levels .

Biochemical Pathways

It is known that the compound’s action results in the formation of insoluble lanthanum phosphate complexes that are excreted in the feces .

Pharmacokinetics

This compound is taken orally and has minimal gastrointestinal absorption, resulting in a reduced risk of tissue deposition and systemic drug interactions . The compound dissociates in the acidic environment of the upper gastrointestinal tract, releasing lanthanum ions that bind to dietary phosphate . The pharmacokinetics of lanthanum carbonate, a related compound, have been studied in detail. For instance, systemic lanthanum exposure increased with an increasing dose but was less than dose-proportional, suggesting saturation of absorption .

Result of Action

The primary molecular effect of this compound’s action is the formation of insoluble lanthanum phosphate complexes . On a cellular level, this results in a reduction of serum phosphate levels, primarily in patients with chronic kidney disease . This can help manage conditions such as hyperphosphatemia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that its action may be affected by the hydration status of the patient. Additionally, the compound’s efficacy in binding phosphate may be influenced by the pH level of the gastrointestinal tract, as lanthanum ions are released in an acidic environment .

Biochemical Analysis

Biochemical Properties

Lanthanum acetate plays a significant role in biochemical reactions, particularly as a substitute or antagonist for calcium in various cellular processes . It interacts with enzymes, proteins, and other biomolecules, often replacing calcium ions due to its similar ionic radius . This substitution can affect the activity of calcium-dependent enzymes and proteins, altering their function and stability . This compound’s ability to bind to oxygen-donating ligands without significant covalent bonding makes it a valuable probe in studying calcium biochemistry .

Cellular Effects

This compound influences various cellular processes by displacing calcium ions on cell membranes, thereby blocking certain calcium influx and efflux pathways . This can inhibit cellular responses that rely on calcium signaling, such as muscle contraction and neurotransmitter release . Additionally, this compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering calcium homeostasis . These effects are observed in different cell types, including muscle cells and neurons .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to calcium-binding sites on proteins and enzymes, often with higher affinity than calcium itself . This binding can inhibit or activate enzyme activity, depending on the specific enzyme and its role in cellular processes . This compound can also influence gene expression by modulating calcium-dependent transcription factors and signaling pathways . These molecular interactions highlight the compound’s potential as a tool for studying calcium-related biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound forms hydrates that decompose when heated, leading to the formation of lanthanum oxide . This decomposition can affect its long-term stability and efficacy in biochemical experiments . Studies have shown that this compound can maintain its activity over extended periods, but its effects on cellular function may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . At lower doses, it can effectively substitute for calcium in various biochemical processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including gastrointestinal disturbances and alterations in calcium homeostasis . These dosage-dependent effects highlight the importance of careful dosage management in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to calcium metabolism . It interacts with enzymes and cofactors that regulate calcium homeostasis, influencing metabolic flux and metabolite levels . This compound’s role in these pathways can provide insights into its potential therapeutic applications, particularly in conditions involving calcium dysregulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cell membranes . This compound’s localization and accumulation within specific cellular compartments can affect its activity and function . Understanding these transport and distribution mechanisms is crucial for optimizing its use in biochemical and medical applications .

Subcellular Localization

This compound’s subcellular localization is primarily within lysosomes and other organelles involved in calcium storage and regulation . It can accumulate in these compartments, influencing their function and activity . The compound’s ability to target specific subcellular locations makes it a valuable tool for studying intracellular calcium dynamics and related biochemical processes .

Preparation Methods

Lanthanum acetate can be synthesized through several methods:

  • Reaction with Acetic Anhydride: : Lanthanum oxide reacts with acetic anhydride to form this compound:

    La2O3+3(CH3CO)2O2La(CH3COO)3\text{La}_2\text{O}_3 + 3 (\text{CH}_3\text{CO})_2\text{O} \rightarrow 2 \text{La}(\text{CH}_3\text{COO})_3 La2​O3​+3(CH3​CO)2​O→2La(CH3​COO)3​

  • Reaction with Acetic Acid: : Lanthanum oxide reacts with 50% acetic acid to produce this compound:

    La2O3+6CH3COOH2La(CH3COO)3+3H2O\text{La}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{La}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} La2​O3​+6CH3​COOH→2La(CH3​COO)3​+3H2​O

The optimal conditions for the synthesis include a concentration of acetic acid at 1.5 mol·L⁻¹, a solid-liquid ratio of lanthanum oxide to glacial acetic acid of 0.8, a dissolving time of 0.5 hours, and a dissolving temperature of 65°C .

Chemical Reactions Analysis

Lanthanum acetate undergoes various chemical reactions, including:

Scientific Research Applications

Lanthanum acetate has several scientific research applications:

    Specialty Glass Manufacturing: It is used to produce glass with specific optical properties.

    Water Treatment: this compound is employed in water treatment processes to remove phosphates.

    Ceramic Production: It is a component in the production of ceramic products.

    Catalysis: This compound acts as a catalyst in the pharmaceutical industry.

Comparison with Similar Compounds

Lanthanum acetate is similar to other lanthanide acetates, such as praseodymium acetate and holmium acetate, which are isostructural. this compound is unique due to its specific coordination properties and its widespread use in industrial applications .

Similar compounds include:

This compound stands out due to its high solubility in water and its ability to form stable coordination polymers, making it highly valuable in various scientific and industrial applications.

Properties

IUPAC Name

lanthanum(3+);triacetate
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InChI

InChI=1S/3C2H4O2.La/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRJWBUSTKIQQH-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[La+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9LaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7061275
Record name Lanthanum acetate
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Molecular Weight

316.04 g/mol
Source PubChem
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Physical Description

Liquid, White hygroscopic solid; [MSDSonline]
Record name Acetic acid, lanthanum(3+) salt (3:1)
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Record name Lanthanum acetate
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CAS No.

917-70-4, 10086-51-8
Record name Lanthanum acetate
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Record name Acetic acid, lanthanum salt (1:?)
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Record name Lanthanum acetate
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Record name Lanthanum(3+) acetate
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Synthesis routes and methods I

Procedure details

The triamine trihydrochloride of 4-aminophenylalanine (0.188 g, 0.65 mmol) was dissolved in 15 mL of anhydrous methanol, and solid potassium hydroxide (0.89 g, 0.44 mmol), was added to the solution. The resultant suspension was stirred at room temperature for 1 hour, and thereafter refrigerated overnight. The suspension was filtered, the solid (potassium chloride) was discarded, and the clear pale yellow filtrate was added dropwise, with stirring, to a reaction vessel containing lanthanum(III) acetate hydrate (0.110 g, 0.32 mmol) in 40 mL of anhydrous methanol. The resultant mixture was stirred at room temperature for 15 min and then 2,6-diacetylpyridine (0.104 g, 0.65 mmol) was added. The mixture was heated under reflux conditions for 14 hours; the orange colored solution thereby produced was filtered to remove a small amount of unreacted europium acetate and evaporated to dryness under reduced pressure at 60° C. in a rotary evaporator. The gummy residue was repeatedly worked up in diethyl ether, ultimately yielding a solid product. This solid was taken up in warm chloroform and filtered. The insoluble residue was discarded, and the yellow-orange filtrate was gradually diluted with diethylether and chilled. The precipitate thus formed was filtered, dissolved in anhydrous methanol, and added dropwise with stirring to approximately 300 mL of chilled anhydrous diethylether. The pale yellow powdery solid thus formed was filtered off, washed with diethylether, and dried in vacuo over phosphorous pentoxide. Yield: 58%. Microanalysis and spectral data (IR, 1H and 13C NMR) confirmed the structure and purity of the product.
Quantity
0 (± 1) mol
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Reaction Step One
[Compound]
Name
triamine trihydrochloride
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0.188 g
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15 mL
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0.89 g
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reactant
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resultant suspension
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0.11 g
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reactant
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40 mL
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resultant mixture
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0 (± 1) mol
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0.104 g
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Reaction Step Seven

Synthesis routes and methods II

Procedure details

The 1,2-diamino-3-(4-aminophenyl)propane (1.0 mmol), is added dropwise, with stirring, to a reaction vessel containing lanthanum(III) acetate hydrate (0.343 g, 1.0 mmol) in 50 mL of anhydrous methanol. The resultant mixture is stirred at room temperature for 15 min; the dicarbonyl dipyridine-three-quarter-cycle (0.354 g, 1.0 mmol) is then added and the mixture is heated under reflux conditions for 14 hours. The orange colored solution thereby produced is filtered to remove any unreacted lanthanum acetate and is evaporated to dryness under reduced pressure at 60° C. in a rotary evaporator. The residue is worked up in diethylether to yield a solid product, which is purified by repeated crystallization from chloroform-diethylether, until the IR and NMR (1H and 13C) spectra show the presence of the pure macrocyclic complex.
Name
1,2-diamino-3-(4-aminophenyl)propane
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0.343 g
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reactant
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50 mL
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resultant mixture
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Name
dicarbonyl dipyridine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lanthanum acetate
Reactant of Route 2
Lanthanum acetate
Reactant of Route 3
Lanthanum acetate
Reactant of Route 4
Lanthanum acetate
Reactant of Route 5
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Reactant of Route 6
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